2,2'-Thiodiethyl dipropionate
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Overview
Description
2,2’-Thiodiethyl dipropionate is an organic compound with the molecular formula C10H18O4S. It is also known by other names such as Sulfanediyldi(ethane-2,1-diyl) dipropanoate and Ethanol, 2,2’-thiobis-, dipropanoate. This compound is characterized by the presence of a sulfur atom linking two ethyl groups, each of which is esterified with propionic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiodiethyl dipropionate typically involves the esterification of 2,2’-Thiodiethanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiodiethyl dipropionate follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous distillation units allows for the separation and purification of the product in a more efficient manner .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiodiethyl dipropionate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
2,2’-Thiodiethyl dipropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving sulfur-containing biomolecules.
Mechanism of Action
The mechanism of action of 2,2’-Thiodiethyl dipropionate involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in coordination chemistry. The ester groups can undergo hydrolysis to release propionic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiodiethanol: The precursor to 2,2’-Thiodiethyl dipropionate, it lacks the ester groups.
2,2’-Thiodiacetic acid: Similar structure but with acetic acid ester groups instead of propionic acid.
2,2’-Thiodipropionic acid: Contains carboxylic acid groups instead of ester groups.
Properties
CAS No. |
84962-77-6 |
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Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
2-(2-propanoyloxyethylsulfanyl)ethyl propanoate |
InChI |
InChI=1S/C10H18O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-8H2,1-2H3 |
InChI Key |
PSJOZGLQCCCTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCSCCOC(=O)CC |
Origin of Product |
United States |
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